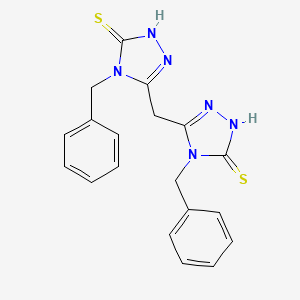
5,5'-メチレンビス(4-ベンジル-4H-1,2,4-トリアゾール-3-チオール)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-Methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol) is a heterocyclic compound with the molecular formula C19H18N6S2 and a molecular weight of 394.52 g/mol . This compound belongs to the class of triazoles, which are known for their diverse biological activities and applications in various fields.
科学的研究の応用
5,5’-Methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal agent.
Industry: Utilized in the development of new materials with specific properties
作用機序
Target of Action
Triazole compounds, a class to which this compound belongs, are known to interact with various biological targets . For instance, some triazoles are known to inhibit DNA synthesis .
Mode of Action
Some triazoles can bind to their targets, leading to changes in the target’s function .
Biochemical Pathways
Triazole compounds are known to affect various biochemical pathways .
Result of Action
Triazole compounds are known to have various effects at the molecular and cellular level .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol) typically involves the reaction of benzylamine with carbon disulfide and hydrazine hydrate under basic conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the triazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
化学反応の分析
Types of Reactions
5,5’-Methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol) undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Cyclization: Catalysts like acids or bases are employed to facilitate ring closure.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Substitution: Benzyl-substituted derivatives.
Cyclization: Polycyclic heterocycles.
類似化合物との比較
Similar Compounds
4-Benzyl-4H-1,2,4-triazole-3-thiol: A simpler
生物活性
5,5'-Methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol) is a synthetic compound belonging to the class of triazoles. Its unique structure and biological properties make it a subject of interest in medicinal chemistry and pharmacology. This article focuses on its biological activity, including antimicrobial effects, potential therapeutic applications, and relevant case studies.
Molecular Formula
- Molecular Formula : C19H18N6S
- CAS Number : 62575-53-5
Structural Characteristics
The compound features a bis(triazole) structure which is crucial for its biological activity. The presence of thiol groups enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research has demonstrated that 5,5'-methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol) exhibits significant antimicrobial properties. In a study published in the Turkish Journal of Chemistry, various synthesized derivatives of triazoles were screened for their antimicrobial activities against both gram-positive and gram-negative bacteria as well as fungi. The results indicated minimum inhibitory concentration (MIC) values ranging from 31.3 to 500 µg/mL, suggesting a broad spectrum of activity compared to standard antibiotics like ampicillin and fluconazole .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.3 |
| Escherichia coli | 62.5 |
| Candida albicans | 125 |
| Saccharomyces cerevisiae | 250 |
The mechanism by which this compound exerts its antimicrobial effects may involve interference with microbial cell wall synthesis or disruption of metabolic pathways critical for microbial survival. The thiol group is known to participate in redox reactions, potentially leading to oxidative stress in microbial cells.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the efficacy of 5,5'-methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol) against several pathogenic strains. The study highlighted its effectiveness against multi-drug resistant strains, showcasing its potential as an alternative therapeutic agent in treating infections where conventional antibiotics fail.
Case Study 2: Synergistic Effects
A recent study explored the synergistic effects of this compound when combined with traditional antibiotics. Results indicated enhanced antimicrobial activity when used in combination with ampicillin against resistant bacterial strains, suggesting that it could be developed into combination therapies to combat antibiotic resistance.
Therapeutic Applications
Given its promising antimicrobial properties, further research is warranted to explore additional therapeutic applications of 5,5'-methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol). Potential areas include:
- Antiviral Activity : Investigating its effects against viral pathogens.
- Anticancer Properties : Exploring cytotoxicity against cancer cell lines.
- Anti-inflammatory Effects : Assessing its role in modulating inflammatory responses.
特性
IUPAC Name |
4-benzyl-3-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6S2/c26-18-22-20-16(24(18)12-14-7-3-1-4-8-14)11-17-21-23-19(27)25(17)13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,22,26)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDMQHNYBQEXKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)CC3=NNC(=S)N3CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














